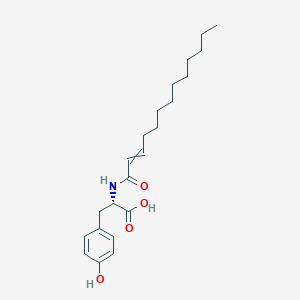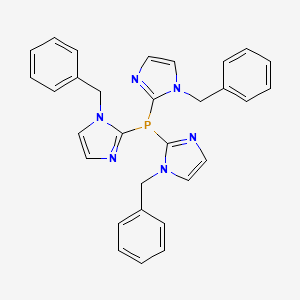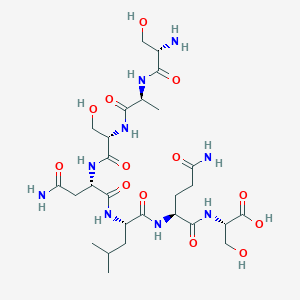![molecular formula C29H27NO B14220123 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal CAS No. 824421-51-4](/img/structure/B14220123.png)
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal is a complex organic compound characterized by its unique structure, which includes benzyl, naphthyl, and phenyl groups
Métodos De Preparación
The synthesis of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl group.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Amino Group: The amino group is introduced by reacting the intermediate compound with a suitable amine, such as naphthalen-1-ylmethylamine.
Formation of the Aldehyde Group: The final step involves the oxidation of the terminal carbon to form the aldehyde group, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Análisis De Reacciones Químicas
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Condensation: The compound can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparación Con Compuestos Similares
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal can be compared with similar compounds, such as:
4-Benzyl-4-{[(phenyl)methyl]amino}-5-phenylpent-2-enal: This compound lacks the naphthyl group, which may result in different chemical and biological properties.
4-Benzyl-4-{[(naphthalen-2-yl)methyl]amino}-5-phenylpent-2-enal: The position of the naphthyl group is different, potentially affecting its reactivity and interactions.
4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-ol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Propiedades
Número CAS |
824421-51-4 |
|---|---|
Fórmula molecular |
C29H27NO |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-benzyl-4-(naphthalen-1-ylmethylamino)-5-phenylpent-2-enal |
InChI |
InChI=1S/C29H27NO/c31-20-10-19-29(21-24-11-3-1-4-12-24,22-25-13-5-2-6-14-25)30-23-27-17-9-16-26-15-7-8-18-28(26)27/h1-20,30H,21-23H2 |
Clave InChI |
CIJCKHWASWQMPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C=CC=O)NCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
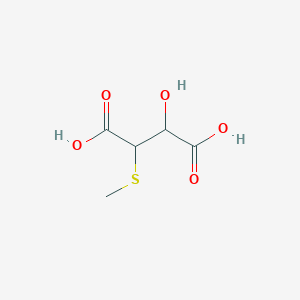
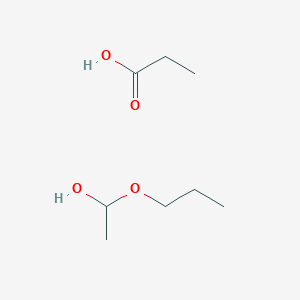
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
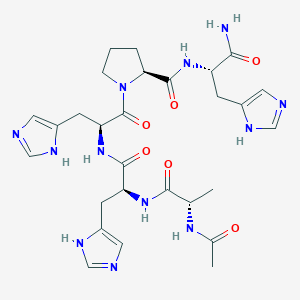
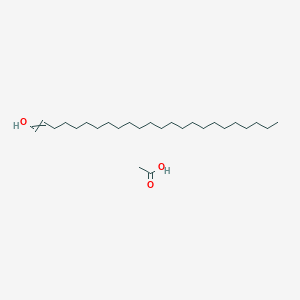
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
